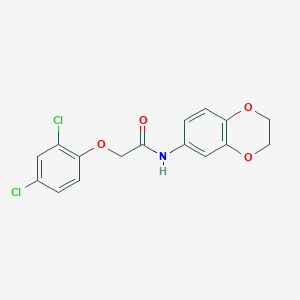![molecular formula C25H29NO8 B214956 5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DEBE-5H" and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of DEBE-5H is not fully understood. However, studies have suggested that DEBE-5H exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, DEBE-5H has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DEBE-5H has been shown to have various biochemical and physiological effects. Studies have shown that DEBE-5H can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DEBE-5H has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of DEBE-5H in lab experiments is its potential therapeutic value in various diseases. Additionally, DEBE-5H is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DEBE-5H is its limited solubility in water, which may present challenges in certain experimental settings.
Future Directions
There are several future directions for research on DEBE-5H. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammatory diseases, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DEBE-5H and to identify potential targets for therapeutic intervention. Furthermore, research is needed to optimize the synthesis of DEBE-5H and to develop more efficient methods for its delivery and administration.
Synthesis Methods
The synthesis of DEBE-5H involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde and ethyl 4-ethoxybenzoate to form 5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-2,3-dihydro-1H-pyrrole-2-carbaldehyde. This intermediate is then subjected to a reaction with ethylene glycol to form DEBE-5H.
Scientific Research Applications
DEBE-5H has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that DEBE-5H has anti-tumor effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, DEBE-5H has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis. Furthermore, DEBE-5H has demonstrated neuroprotective effects, making it a potential therapy for neurological disorders such as Alzheimer's disease.
properties
Product Name |
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C25H29NO8 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4Z)-5-(2,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO8/c1-4-34-17-7-5-16(6-8-17)23(28)21-22(19-10-9-18(31-2)15-20(19)32-3)26(25(30)24(21)29)11-13-33-14-12-27/h5-10,15,22,27-28H,4,11-14H2,1-3H3/b23-21- |
InChI Key |
PKSBYPDORZXRAI-LNVKXUELSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)
